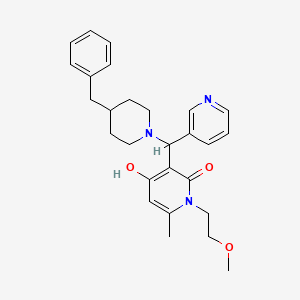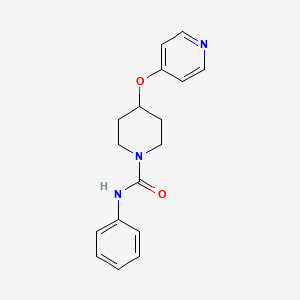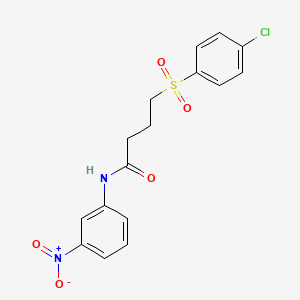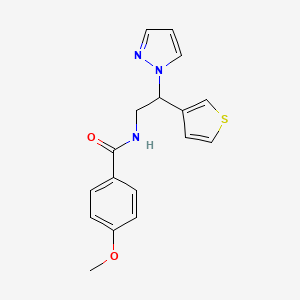![molecular formula C19H20N2O3 B2814008 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide CAS No. 363590-98-1](/img/structure/B2814008.png)
4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide” is a derivative of the psychedelic tryptamine family . It is related to compounds like 5-MeO-DPT and DALT . The full chemical name is N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl] prop-2-en-1-amine .
Synthesis Analysis
The synthesis of this compound has been described in scientific literature . The first material regarding the synthesis and effects of this compound was circulated online in May 2004 . In June 2004, it became available from internet research chemical vendors after being synthesized by commercial laboratories in China .Molecular Structure Analysis
The molecular structure of this compound has been solved. In April 2020, Chadeayne et al. solved the crystal structure of the freebase form of this compound .Chemical Reactions Analysis
This compound binds to various receptors with Ki values lower than 10μM and also acts as a DAT and SERT monoamine reuptake inhibitor . It binds to 5-HT 1A, 5-HT 1D, 5-HT 1E, 5-HT 2A, 5-HT 2B, 5-HT 2C, 5-HT 6, α 2A, α 2B, α 2C, H 1, κ-opioid, σ 1 and σ 2 receptors .Physical And Chemical Properties Analysis
The compound has a molar mass of 270.376 g·mol −1 . The IUPAC name is N - [2- (5-methoxy-1 H -indol-3-yl)ethyl]- N - (prop-2-en-1-yl)prop-2-en-1-amine .Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity
Benzamides derived from N,N-disubstituted ethylenediamines have been synthesized and evaluated for their neuroleptic activity, demonstrating a correlation between structure and activity. One compound, identified for its potency, suggests potential use in treating psychosis with fewer side effects due to its significant inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Anticancer Evaluation
N-(Pyridin-3-yl)benzamide derivatives have been synthesized and tested for anticancer activity against various human cancer cell lines. Compounds with methoxy and nitro groups in the benzamide moiety showed moderate to good activity, highlighting the potential for developing new anticancer agents (Mohan et al., 2021).
Anti-Juvenile Hormone and Juvenile Hormone Activities
Ethyl 4-[(1-substituted indol-2-yl)methoxy]benzoates and indoline derivatives were synthesized and tested for their effects on silkworm larvae, exhibiting both anti-juvenile hormone and juvenile hormone activities. These findings contribute to understanding the hormonal regulation in insects and may inform pest control strategies (Furuta et al., 2009).
Pharmacokinetic Analysis
A study on the quantitative analysis of a glyburide analogue in mouse plasma and whole blood employed micro-extraction and liquid chromatography-tandem mass spectrometry, demonstrating the importance of developing bioanalytical methods for pharmacokinetic evaluations (Zalavadia, 2016).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the function of the target, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of biological responses, depending on the specific targets and the nature of their interaction with the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Orientations Futures
The potential therapeutic uses of this compound are still being explored. There are anecdotal reports and a small-scale trial that indicate the potential of this compound for the treatment of cluster headache . These observations are consistent with evidence of efficacy of other chemically-related indoleamines in the treatment of cluster headache .
Propriétés
IUPAC Name |
4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-5-3-13(4-6-15)19(22)20-10-9-14-12-21-18-8-7-16(24-2)11-17(14)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDIADWOMRXTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)

![1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2813935.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2813936.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813939.png)
![2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2813940.png)
![1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine](/img/structure/B2813941.png)

![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)

![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)
![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)